Dihydroxy Etravirine is a derivative of Etravirine, which is classified as a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infections. This compound plays a significant role in antiretroviral therapy, particularly for patients with drug-resistant HIV strains. Dihydroxy Etravirine exhibits enhanced efficacy and stability compared to its parent compound, making it a subject of interest in pharmacological research.
Dihydroxy Etravirine is synthesized through various chemical processes involving the modification of Etravirine. The synthesis typically starts from halogenated pyridines or 4-guanidinobenzonitrile, utilizing advanced organic chemistry techniques to achieve the desired hydroxylation at specific positions on the molecular structure .
Dihydroxy Etravirine falls under the category of antiviral agents, specifically targeting HIV-1 by inhibiting the reverse transcriptase enzyme, which is crucial for viral replication. Its classification as a non-nucleoside reverse transcriptase inhibitor allows it to bind to the enzyme at sites distinct from the active site, providing a mechanism to overcome some forms of drug resistance seen in HIV therapy.
The synthesis of Dihydroxy Etravirine involves several key steps:
The molecular structure of Dihydroxy Etravirine can be described by its chemical formula . It features a complex arrangement that includes:
Data from crystallographic studies reveal that Dihydroxy Etravirine binds effectively within the reverse transcriptase enzyme's binding pocket, which is crucial for its inhibitory action against HIV-1 .
Dihydroxy Etravirine undergoes various chemical reactions that are important for its biological activity:
Dihydroxy Etravirine exerts its antiviral effects primarily through the inhibition of reverse transcriptase:
Quantitative data indicate that Dihydroxy Etravirine has a significantly lower IC50 value compared to other NNRTIs, suggesting higher potency against HIV-1.
Dihydroxy Etravirine exhibits several notable physical and chemical properties:
These properties are essential for ensuring effective delivery in clinical settings.
Dihydroxy Etravirine has several applications in scientific research and clinical practice:
Dihydroxy Etravirine is a pharmacologically significant metabolite of the antiretroviral drug Etravirine (Intelence®). Its systematic IUPAC name is 4-((6-Amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-bis(hydroxymethyl)benzonitrile [5] [6]. The compound has a molecular formula of C₂₀H₁₅BrN₆O₃ and a molecular weight of 467.28 g/mol [5]. This formula represents the addition of two oxygen atoms and two hydrogen atoms compared to the parent Etravirine (C₂₀H₁₅BrN₆O, MW 435.28 g/mol), consistent with bis-hydroxylation [4] [9].
The structural modifications occur at the 3,5-dimethylbenzonitrile moiety of Etravirine, where methyl (-CH₃) groups are oxidized to hydroxymethyl (-CH₂OH) substituents. This transformation significantly alters the molecule’s polarity and hydrogen-bonding capacity, impacting its physicochemical behavior and metabolic fate [2] [6].
Table 1: Key Identifiers of Dihydroxy Etravirine
Property | Value |
---|---|
Systematic Name | 4-((6-Amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-bis(hydroxymethyl)benzonitrile |
CAS Registry Number | 1246818-67-6 |
Molecular Formula | C₂₀H₁₅BrN₆O₃ |
Molecular Weight | 467.28 g/mol |
SMILES Notation | BrC₁=C(N)N=C(NC₂=CC=C(C#N)C=C₂)N=C₁OC(C(CO)=CC(C#N)=C₃)=C₃CO |
Key Synonyms | Dihydroxy Etravirine; Etravirine Dihydroxy Metabolite |
Mass Spectrometry (MS):Electrospray ionization mass spectrometry (ESI-MS) of Dihydroxy Etravirine shows a characteristic [M+H]⁺ peak at m/z 468.28, consistent with its molecular weight. Tandem MS/MS fragmentation reveals diagnostic ions at m/z 451.28 (loss of OH) and m/z 325.18 (cleavage of the pyrimidine-phenoxy bond), confirming the site of hydroxylation [2]. The presence of bromine induces a distinctive A+2 isotope pattern in the mass spectrum, aiding identification [10].
Nuclear Magnetic Resonance (NMR):¹³C NMR analysis confirms hydroxylation via characteristic chemical shifts of the benzylic carbons (δC 58.5 ppm for -CH₂OH) and the absence of methyl group signals (δC ~20 ppm in Etravirine). Key signals include:
¹H NMR spectra exhibit doublets for the hydroxymethyl protons (δH 4.65 ppm, J = 5.8 Hz) and the absence of methyl singlets (~δH 2.30 ppm in Etravirine). The aromatic region shows distinct patterns due to reduced symmetry compared to the parent compound [10].
Infrared Spectroscopy (IR):IR spectra display broad O-H stretches at 3300–3400 cm⁻¹, aliphatic C-H stretches at 2920 cm⁻¹, and sharp nitrile (C≡N) absorptions at 2225 cm⁻¹. The absence of methyl deformation bands (~1375 cm⁻¹) further differentiates it from Etravirine [6].
Dihydroxy Etravirine is a primary oxidative metabolite generated via hepatic cytochrome P450-mediated reactions. Key distinctions from Etravirine and related analogues include:
Table 2: Structural and Metabolic Comparison with Key Analogues
Compound | Molecular Formula | Molecular Weight | Key Structural Features | Primary Metabolic Enzymes |
---|---|---|---|---|
Etravirine | C₂₀H₁₅BrN₆O | 435.28 | 3,5-dimethylbenzonitrile moiety | CYP2C19, CYP3A4 |
Monohydroxy Etravirine | C₂₀H₁₅BrN₆O₂ | 451.28 | Single hydroxymethyl group | CYP2C19, CYP3A4 |
Dihydroxy Etravirine | C₂₀H₁₅BrN₆O₃ | 467.28 | Bis-hydroxymethyl groups | CYP2C19, CYP3A4 |
Etravirine N-Oxide | C₂₀H₁₅BrN₆O₂ | 451.28 | Pyrimidine N-oxidation | CYP3A4 |
While single-crystal X-ray diffraction data for Dihydroxy Etravirine remains unreported, computational modeling and powder XRD analyses of related polymorphs (e.g., Etravirine Form A) provide insights [8]. Key observations include:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4